2-Amino-1-(2,6-dichlorophenyl)propan-1-ol
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Overview
Description
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol: is a chemical compound with the molecular formula C9H12Cl2NO It is characterized by the presence of an amino group, a dichlorophenyl group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate nitroalkene can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol
- 2-Propanol, 1-amino-
Comparison: Compared to similar compounds, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-amino-1-(2,6-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
ZFDZETARMJTSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)O)N |
Origin of Product |
United States |
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